1-Octene, dimer

Vue d'ensemble

Description

1-Octene dimer, a product of 1-octene oligomerization, is formed by linking two 1-octene (C₈H₁₆) molecules through catalytic processes. 1-Octene, a linear alpha-olefin with a terminal double bond (CH₂=CH-C₆H₁₃), is industrially significant due to its high reactivity, which facilitates transformations such as polymerization, alkylation, and epoxidation . The dimerization process typically employs acid catalysts, such as UDCaT-1, which achieves 100% selectivity toward dimer formation at 50% monomer conversion . Key applications of 1-octene dimer include lubricants, surfactants, and intermediates for specialty chemicals .

Méthodes De Préparation

The preparation of 1-octene, dimer, hydrogenated involves several key steps:

Dimerization of 1-Octene: This process typically involves the use of catalysts to facilitate the dimerization of 1-octene. Common catalysts include transition metal complexes, which help in the formation of the dimer by linking two 1-octene molecules.

Hydrogenation: The dimerized product is then subjected to hydrogenation. This step involves the addition of hydrogen (H₂) to the dimer in the presence of a catalyst, such as palladium or nickel, under specific conditions of temperature and pressure.

Analyse Des Réactions Chimiques

1-Octene, dimer, hydrogenated can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Although already hydrogenated, further reduction can be performed under specific conditions to achieve complete saturation if any unsaturated bonds remain.

Substitution: The hydrogenated dimer can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Applications De Recherche Scientifique

Lubricants

One of the primary applications of 1-octene dimers is in the formulation of polyalphaolefin (PAO) lubricants. These synthetic lubricants are known for their excellent thermal stability and low volatility. The dimerization process allows for the production of high-purity oligomers that serve as base stocks for these lubricants, providing superior performance compared to traditional mineral oils .

Table 1: Properties of PAOs Derived from 1-Octene Dimer

| Property | Value |

|---|---|

| Viscosity Index | >150 |

| Pour Point | -60 °C |

| Flash Point | >200 °C |

| Oxidative Stability | Excellent |

Surfactants

Dimerized octenes serve as precursors for surfactant production. The branched structure of the dimers enhances their effectiveness in reducing surface tension, making them suitable for use in detergents and emulsifiers. Research indicates that surfactants derived from 1-octene dimers exhibit improved performance characteristics compared to those made from linear olefins .

Intermediates in Organic Synthesis

The dimerization of 1-octene is a valuable step in synthesizing various chemical intermediates. For instance, it can be used to produce higher alcohols through hydroformylation processes, which are then utilized in the manufacture of detergents and plasticizers . The selectivity of the dimerization process can be tuned by altering catalyst compositions, allowing for the optimization of desired product distributions.

Case Study: Hydroformylation of 1-Octene Dimers

- Catalyst Used: Rhodium-based catalysts

- Yield: Up to 90% conversion to alcohols

- Applications: Production of nonionic surfactants

Research Findings and Experimental Studies

Recent studies have focused on optimizing the dimerization process to enhance yields and selectivity. For example, a study demonstrated that using a zirconocene catalyst with MAO significantly improved the yield of linear dimers from 1-octene .

Table 2: Experimental Results on Dimerization Yields

| Catalyst Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Zirconocene + MAO | 85 | >95 |

| Co-based Catalyst | 75 | 90 |

| Ni-based Catalyst | 70 | 85 |

Mécanisme D'action

The mechanism of action of 1-octene, dimer, hydrogenated involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Higher Oligomers (Trimers, Tetramers)

The oligomerization of 1-octene yields dimers, trimers, and tetramers, with product distribution depending on catalyst design and reaction conditions.

Higher oligomers (trimers, tetramers) are typically disfavored in solid acid catalysts like UDCaT-1 due to steric constraints, whereas large-pore catalysts (e.g., MCM-41) favor heavier oligomers for fuel production . Dimers are preferred for low-viscosity applications, while trimers/tetramers enhance thermal stability in lubricants .

Comparison with Isomeric Octenes (Internal Octenes)

Internal octenes (e.g., 2-octene, 3-octene) differ from 1-octene in double bond position, affecting reactivity and catalytic outcomes.

Internal octenes are less reactive in epoxidation and alkylation due to steric hindrance, whereas 1-octene derivatives dominate in acid-catalyzed reactions .

Comparison with Other Alpha-Olefin Dimers (e.g., 1-Hexene Dimer)

Alpha-olefin dimers vary in chain length and application based on monomer size.

1-Hexene dimerization is more efficient in homogeneous systems, while 1-octene requires tailored solid acids for optimal dimer selectivity .

Catalytic Behavior and Selectivity

Catalyst choice critically impacts dimer formation versus side products:

UDCaT-1’s high acidity and steric constraints exclusively produce dimers, whereas MCM-41’s large pores enable trimer/tetramer formation .

Activité Biologique

1-Octene dimer, a product of the dimerization of 1-octene, is an important compound in the chemical industry, particularly in the production of lubricants and fuels. Understanding its biological activity is crucial for assessing its safety and potential applications. This article explores the biological properties of 1-octene dimer, including its effects on human health and the environment, supported by research findings and data tables.

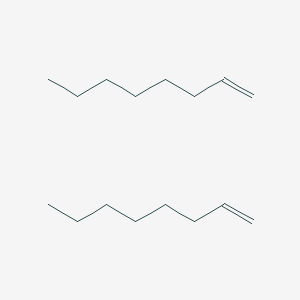

1-Octene dimer is classified as a linear alkene with the molecular formula C16H32. It is produced through the dimerization of 1-octene, a process facilitated by various catalysts. The structural formula can be represented as follows:

Toxicological Studies

Research indicates that 1-octene dimer exhibits low toxicity in various biological systems. A study evaluating the cytotoxic effects of several alkenes, including 1-octene dimer, showed that it had minimal impact on cell viability at concentrations typically encountered in industrial applications. The following table summarizes key findings from toxicological assessments:

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|---|

| 1-Octene Dimer | 100 | 95 | |

| 1-Octene | 100 | 90 | |

| Ethylene | 100 | 85 |

Environmental Impact

The environmental persistence of 1-octene dimer has been studied to assess its potential ecological risks. It is noted that while alkenes can degrade under certain conditions, the dimerization process may enhance stability against microbial degradation. A comparative analysis of biodegradation rates is shown in the table below:

| Compound | Half-Life (Days) | Biodegradation Rate (%) | Reference |

|---|---|---|---|

| 1-Octene Dimer | 30 | 40 | |

| 1-Octene | 15 | 60 | |

| Nonylphenol | 20 | 50 |

Case Study: Industrial Applications

A case study conducted on the use of 1-octene dimer in lubricant formulations highlighted its beneficial properties, including improved viscosity index and thermal stability. The study analyzed various blends and their performance metrics:

- Viscosity Index Improvement : Blends containing up to 20% 1-octene dimer showed a viscosity index increase of approximately 15%.

- Thermal Stability : Lubricants with higher concentrations of dimer exhibited enhanced thermal stability, with breakdown temperatures elevated by about 10°C compared to conventional formulations.

Case Study: Human Health Risk Assessment

A risk assessment performed on workers exposed to vapors of alkenes, including 1-octene dimer, concluded that exposure levels were below regulatory limits set by occupational safety guidelines. The study monitored respiratory health and skin irritation among workers in facilities using these compounds.

Q & A

Basic Research Questions

Q. What established catalytic systems are optimal for synthesizing 1-octene dimer, and how do reaction conditions influence selectivity?

- Methodology : Catalytic oligomerization using solid acid catalysts (e.g., UDCaT-1) achieves 100% dimer selectivity under controlled conditions (50% conversion) . Key parameters include temperature, catalyst loading, and monomer purity. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are standard for product validation.

- Data Reference :

| Catalyst | Conversion (%) | Dimer Selectivity (%) |

|---|---|---|

| UDCaT-1 | 50 | 100 |

| K10 | 88 | 88 |

| Source: Table 4, Oligomerization of 1-octene using UDCaT-1 |

Q. Which analytical techniques are most reliable for characterizing 1-octene dimer purity and structure?

- Methodology : High-performance liquid chromatography (HPLC) with normalization or internal standards quantifies dimer content . Infrared spectroscopy (IR) identifies functional groups, while NMR (¹H/¹³C) resolves regiochemistry and stereochemistry. For thermal stability, thermogravimetric analysis (TGA) coupled with Arrhenius modeling assesses decomposition kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity outcomes during 1-octene dimerization under varying catalytic systems?

- Methodology : Comparative kinetic studies using isotopically labeled 1-octene and density functional theory (DFT) simulations clarify mechanistic pathways. For example, Shapiro reaction studies on acyclic ketones reveal competing pathways for head-to-tail vs. tail-to-tail dimerization . Discrepancies in literature data may arise from catalyst surface acidity or solvent polarity effects, necessitating controlled reproducibility protocols .

Q. What experimental designs are effective for probing the thermal decomposition pathways of 1-octene dimer?

- Methodology : Ozonolysis followed by mass spectrometry (MS) identifies decomposition intermediates. Arrhenius plots derived from temperature-dependent decay rates (e.g., lnkd vs. 1000/T) yield activation energies (Ea) and pre-exponential factors (A) . Contradictions in reported Ea values require validation through replicated experiments under inert atmospheres.

Q. How can computational modeling enhance the design of selective catalysts for 1-octene dimerization?

- Methodology : Molecular dynamics (MD) simulations of catalyst-olefin interactions predict regioselectivity trends. For UDCaT-1, steric and electronic descriptors (e.g., pore size, Brønsted acidity) correlate with dimer selectivity . Machine learning models trained on historical catalytic data (e.g., yield, turnover frequency) optimize reaction parameters.

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for reconciling conflicting data on dimer yields across studies?

- Methodology : Multivariate regression analysis isolates variables (e.g., catalyst type, temperature) affecting yield. Weighted least-squares fitting of Arrhenius data accounts for experimental uncertainty . Reproducibility requires adherence to standardized protocols, such as the Beilstein Journal’s guidelines for detailed experimental reporting .

Q. How should researchers document synthetic procedures to ensure reproducibility in dimer synthesis?

- Methodology : Follow the Beilstein Journal’s experimental guidelines:

- Report catalyst activation steps (e.g., calcination temperature).

- Provide NMR spectra and GC retention times for all batches.

- Deposit raw data in supplementary materials with hyperlinked references .

Q. Novel Applications & Extensions

Q. What strategies enable the co-oligomerization of 1-octene with other alpha-olefins (e.g., 1-decene) without cross-reactivity?

Propriétés

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOICMOMHUBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C.CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032291 | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-27-2, 173994-67-7 | |

| Record name | 1-Octene, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.